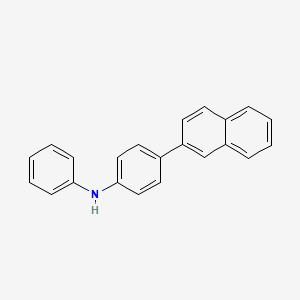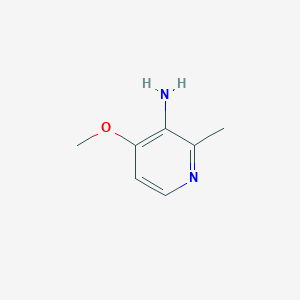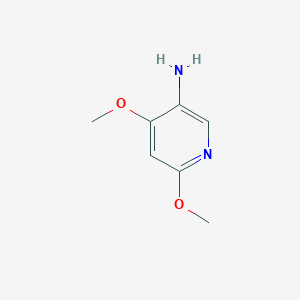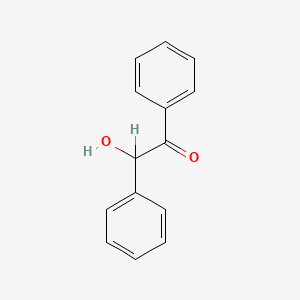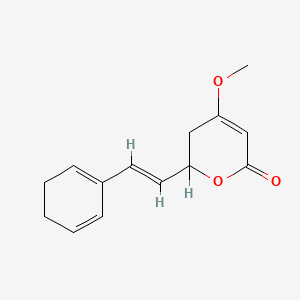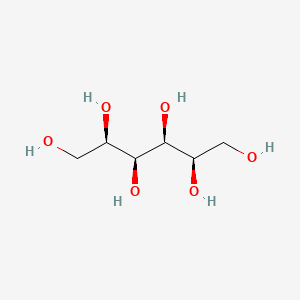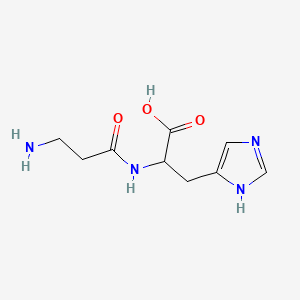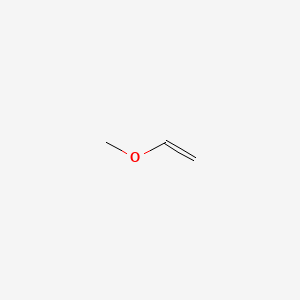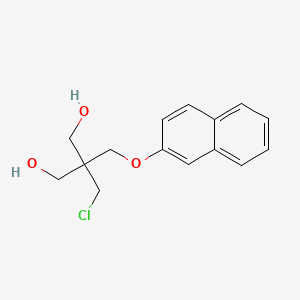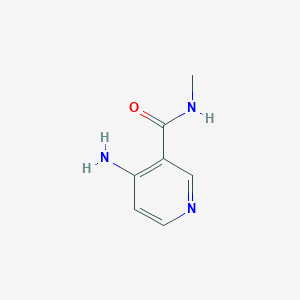
4-Amino-N-methylnicotinamide
Overview
Description
4-Amino-N-methylnicotinamide is a compound with the CAS Number: 910656-00-7 . It has a molecular weight of 151.17 and its IUPAC name is 4-amino-N-methylnicotinamide . It is a solid substance that should be stored in a dry place at 2-8°C .
Molecular Structure Analysis
The InChI code for 4-Amino-N-methylnicotinamide is 1S/C7H9N3O/c1-9-7(11)5-4-10-3-2-6(5)8/h2-4H,1H3,(H2,8,10)(H,9,11) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
4-Amino-N-methylnicotinamide is a solid substance . It should be stored in a dry place at 2-8°C . Its molecular weight is 151.17 .Scientific Research Applications
Cellular Energy Metabolism and NAD+ Biosynthesis
4-Amino-N-methylnicotinamide (NMN) plays a crucial role in cellular energy metabolism. It is a precursor for the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a coenzyme involved in various metabolic pathways. NAD+ participates in redox reactions, DNA repair, and signaling processes. NMN contributes to NAD+ synthesis through two main pathways: the de novo pathway and the salvage pathway . By maintaining optimal NAD+ levels, NMN supports overall cellular health and vitality.
Antioxidant Properties
NMN exhibits antioxidant activity, protecting cells from oxidative stress. Oxidative damage caused by reactive oxygen species (ROS) contributes to aging and various diseases. NMN helps maintain skin homeostasis by regulating the redox status of cells . Its antioxidant properties make it valuable in combating oxidative stress-related conditions.
Skin Aging and Pigmentation Control
Nicotinamide (niacinamide), the amide form of vitamin B3, is derived from NMN. Topical application of nicotinamide has been extensively studied for its cosmeceutical properties. Here’s how NMN contributes to skin health:
Safety and Hazards
The safety information available indicates that 4-Amino-N-methylnicotinamide has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H312-H332, and the precautionary statement is P280 .
Relevant Papers Several papers were found during the search. One paper discusses the role of NNMT, a related enzyme, in cancer progression . Another paper reviews the potential dietary contribution to health of NAD+ precursors like NMN (nicotinamide mononucleotide), which are related to 4-Amino-N-methylnicotinamide . A third paper discusses the use of macrocyclic peptides as allosteric inhibitors of NNMT .
Mechanism of Action
Target of Action
The primary target of 4-Amino-N-methylnicotinamide, also known as N-methylnicotinamide, is the enzyme Nicotinamide N-Methyltransferase (NNMT) . NNMT is a metabolic enzyme involved in controlling methylation potential, impacting DNA and histone epigenetic modification . Overexpression of NNMT has been described in various solid cancer tissues .
Mode of Action
N-methylnicotinamide is a metabolite of niacinamide/nicotinamide and niacin/nicotinic acid (vitamin B3) . It is produced in the liver by nicotinamide N-methyltransferase during the metabolism of NAD (nicotinamide adenine dinucleotide) . The enzyme NNMT catalyzes the methylation of nicotinamide and structurally related compounds using the universal methyl donor S-Adenosyl methionine (SAM), to produce S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide .
Biochemical Pathways
The biochemical pathways of N-methylnicotinamide involve the metabolism of vitamin B3. All components of vitamin B3 are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . Pyridones, which are oxidation products of nicotinamide, its methylated form, and its ribosylated form, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) .
Pharmacokinetics
It is known that n-methylnicotinamide is excreted in the urine
Result of Action
The result of N-methylnicotinamide action is multifaceted. It has been implicated in the regulation of multiple metabolic pathways in tissues such as adipose and liver as well as cancer cells through the consumption of methyl donors and generation of active metabolites . Supplementation of nicotinamide restores cellular NAD+ pool and mitochondrial energetics, attenuates oxidative stress and inflammatory response, enhances extracellular matrix and skin barrier, and inhibits the pigmentation process in the skin .
Action Environment
The action of N-methylnicotinamide can be influenced by various environmental factors. For instance, it is suggested that nicotinamide will be useful as a cosmeceutical ingredient to attenuate skin aging and hyperpigmentation, especially in the elderly or patients with reduced NAD+ pool in the skin due to internal or external stressors . .
properties
IUPAC Name |
4-amino-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-9-7(11)5-4-10-3-2-6(5)8/h2-4H,1H3,(H2,8,10)(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTGPEBCBFBUFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CN=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30730388 | |
| Record name | 4-Amino-N-methylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30730388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-methylnicotinamide | |
CAS RN |
910656-00-7 | |
| Record name | 4-Amino-N-methylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30730388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-N-methyl-3-pyridinecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

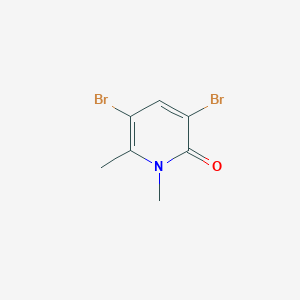
![N-[1,1':3',1''-terphenyl]-4-yl-[1,1':3',1''-Terphenyl]-4-amine](/img/structure/B3030388.png)
